N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as BU-100, is a synthetic compound that belongs to the class of piperazine derivatives. BU-100 has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide exerts its therapeutic effects through the modulation of the mu-opioid receptor. It binds to the mu-opioid receptor with high affinity and acts as a partial agonist. N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have a lower potential for addiction and tolerance compared to other opioids due to its partial agonist activity.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in various animal models. It has been shown to reduce pain and inflammation by modulating the mu-opioid receptor. N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to reduce anxiety-like behavior in mice models of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for the mu-opioid receptor. This allows for specific modulation of the mu-opioid receptor without affecting other opioid receptors. However, the limitations of using N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments include its limited solubility in water and the potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. Another area of research is the investigation of the potential therapeutic properties of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide in human clinical trials. Additionally, the development of novel analogs of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide with improved pharmacokinetic properties and reduced toxicity is an area of interest for future research. Finally, the investigation of the potential use of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide in the treatment of other neurological and psychiatric disorders is an area of future research.
Synthesemethoden
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-butylphenylamine with 2-furoyl chloride to form N-(4-butylphenyl)-2-furoylamide. This intermediate is then reacted with piperazine to form N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. The synthesis of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have analgesic properties and can reduce pain in mice models of neuropathic pain. N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders. In addition, N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory properties and can reduce inflammation in mice models of colitis.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-5-16-7-9-17(10-8-16)21-20(25)23-13-11-22(12-14-23)19(24)18-6-4-15-26-18/h4,6-10,15H,2-3,5,11-14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFCAQVNYFHAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.